molecular formula C26H29NO4 B4083856 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)propanamide

3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)propanamide

Cat. No. B4083856
M. Wt: 419.5 g/mol
InChI Key: JSFNLXAYTPKIKN-UHFFFAOYSA-N
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Description

3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)propanamide is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). This compound has gained significant attention in recent years due to its potential therapeutic applications in various medical fields, including cancer research, pain management, and inflammation treatment.

Mechanism of Action

The mechanism of action of 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)propanamide is not fully understood. However, studies have suggested that this compound may exert its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)propanamide has anti-inflammatory and analgesic effects. Additionally, this compound has been found to inhibit the growth of cancer cells in vitro and in vivo. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)propanamide in lab experiments is its potential therapeutic applications in various medical fields. Additionally, this compound has been reported to have a good yield and high purity when synthesized using the reported method. However, one limitation of using this compound is the lack of understanding of its mechanism of action and the need for further studies to fully understand its biochemical and physiological effects.

Future Directions

There are several future directions for research on 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)propanamide. One direction is to further investigate its potential therapeutic applications in cancer research, pain management, and inflammation treatment. Additionally, further studies are needed to fully understand its mechanism of action and the biochemical and physiological effects of this compound. Another direction is to explore the potential of this compound as a lead compound for the development of novel drugs with improved efficacy and reduced side effects.

Scientific Research Applications

3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications. One of the most promising applications is in cancer research, where this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for pain management and inflammation treatment.

properties

IUPAC Name

3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-3-(4-propan-2-yloxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO4/c1-18(2)31-22-13-9-19(10-14-22)24(23-7-5-6-8-25(23)30-4)17-26(28)27-20-11-15-21(29-3)16-12-20/h5-16,18,24H,17H2,1-4H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFNLXAYTPKIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(CC(=O)NC2=CC=C(C=C2)OC)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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